molecular formula C11H9BrF4O2 B6294511 Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate CAS No. 2271443-10-6

Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate

Cat. No. B6294511
CAS RN: 2271443-10-6
M. Wt: 329.08 g/mol
InChI Key: KHCNSHDJVBRCHX-UHFFFAOYSA-N
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Description

Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 2271443-10-6 . It has a molecular weight of 329.09 and its IUPAC name is isopropyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrF4O2/c1-5(2)18-10(17)8-7(13)4-3-6(9(8)12)11(14,15)16/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . It’s found in various drug molecules exhibiting numerous pharmacological activities . For instance, Travoprost, a potent prostaglandin F receptor agonist used for the treatment of glaucoma, contains a trifluoromethyl group . While “Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate” is not directly mentioned, it’s plausible that it could be used in the synthesis of similar drugs due to the presence of the trifluoromethyl group.

Organic Synthesis

Compounds containing the trifluoromethyl group, like our compound of interest, are valuable in organic synthesis . They can serve as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Development of New Synthetic Protocols

The trifluoromethyl group and related compounds have been the focus of many research groups, leading to the development of new synthetic protocols . These protocols provide a comprehensive toolkit for research and development chemists, enabling the synthesis of a wide range of biologically and chemically active compounds .

Reactions at the Benzylic Position

The benzylic position of organic compounds is often reactive, allowing for various chemical transformations . While the specific reactions of “Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate” are not detailed, it’s possible that it could undergo similar reactions due to the presence of a benzylic position .

Pesticide Development

While not directly related to “Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate”, compounds with similar structures have been used in the development of pesticides . For example, Broflanilide, which also contains a trifluoromethyl group, is used as a public health pesticide .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

propan-2-yl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF4O2/c1-5(2)18-10(17)8-7(13)4-3-6(9(8)12)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCNSHDJVBRCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate

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